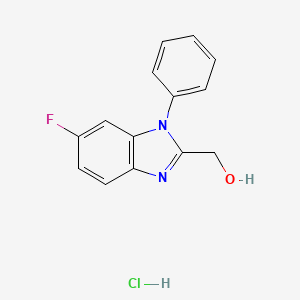
(6-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(6-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride” is a chemical compound with the molecular formula C14H12ClFN2O . It has a molecular weight of 278.71 . The compound belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This class of compounds is known for its wide range of applications in medicinal chemistry due to their diverse biological activities.
Scientific Research Applications
Synthesis and Biological Activity
A series of fluorine-containing benzimidazoles, including derivatives similar to (6-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride, have been synthesized and evaluated for various biological activities. One study focused on the microwave-assisted synthesis of such compounds, which demonstrated anti-lipase activity, indicating potential applications in the treatment of obesity or related metabolic disorders (Menteşe et al., 2014). This suggests that derivatives of this compound could serve as lead compounds in the development of new therapeutic agents targeting pancreatic lipase.
Antitumor Evaluation
Novel derivatives of 6-amino-2-phenylbenzothiazoles, bearing structural similarities to this compound, have been prepared and found to exhibit cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, as well as against normal human fibroblast cell lines (Racané et al., 2006). This indicates the potential for this compound derivatives to be explored as antitumor agents.
Antimicrobial Activity
The synthesis and evaluation of novel fluorine-containing compounds related to this compound have shown promising antibacterial and antifungal activities against several pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans (Gadakh et al., 2010). These findings highlight the potential application of such compounds in developing new antimicrobial therapies.
Chemical Synthesis and Catalysis
This compound and its derivatives have applications in chemical synthesis and catalysis. For example, methanol has been utilized as a hydrogen source and C1 synthon in organic synthesis, showcasing the effective use of simple alcohols in chemical transformations, including the methylation of amines and transfer hydrogenation of nitroarenes (Sarki et al., 2021). This suggests the utility of this compound derivatives in facilitating various chemical reactions.
Fluorescence and Spectroscopy
Derivatives of this compound have been explored for their spectral properties, such as in the development of novel fluorophores. The investigation into Y-shaped donor-acceptor push-pull imidazole-based fluorophores, which share structural features with this compound, revealed interesting absorption and fluorescence characteristics in different solvents and polymer matrices (Danko et al., 2012). This research highlights the potential for such compounds in optical materials and sensors.
Properties
IUPAC Name |
(6-fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O.ClH/c15-10-6-7-12-13(8-10)17(14(9-18)16-12)11-4-2-1-3-5-11;/h1-8,18H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBBULDMRKUEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)F)N=C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

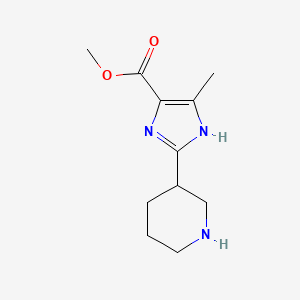
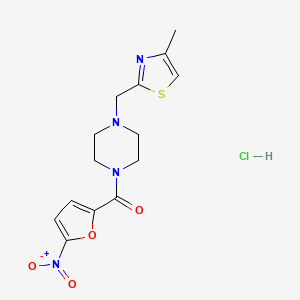
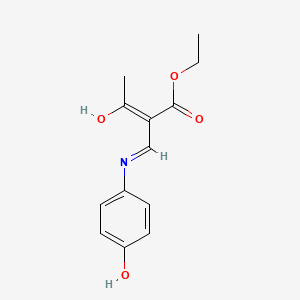
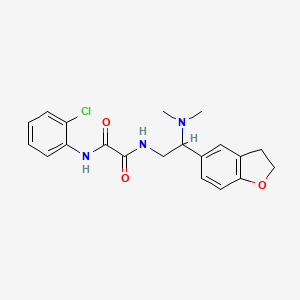
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2424288.png)
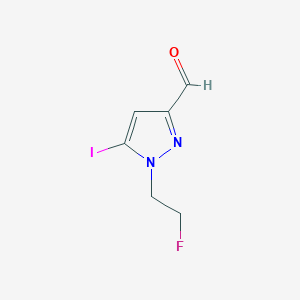
![Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate](/img/structure/B2424296.png)
![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2424297.png)
![6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2424298.png)
![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2424299.png)

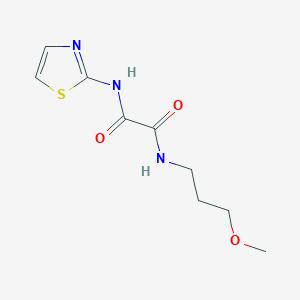
![N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2424304.png)
